molecular formula C19H21NO B223880 10-Hydroxynortriptyline CAS No. 1156-99-6

10-Hydroxynortriptyline

Cat. No.: B223880
CAS No.: 1156-99-6
M. Wt: 279.4 g/mol
InChI Key: VAGXZGJKNUNLHK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

10-Hydroxynortriptyline, the major active metabolite of Nortriptyline, primarily targets the neuronal cell membranes where it inhibits the reuptake of serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation, pain perception, and other central nervous system functions .

Mode of Action

This compound interacts with its targets by binding to the reuptake transporters of serotonin and norepinephrine on the neuronal cell membranes, inhibiting their reuptake . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signaling and leading to the alleviation of depressive symptoms .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It impacts the noradrenergic, serotoninergic, and dopaminergic systems . The compound is more selective on noradrenergic neurons than the parent drug, Nortriptyline .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). The metabolism of Nortriptyline, from which this compound is derived, involves demethylation and hydroxylation, followed by conjugation with glucuronic acid . The metabolism is subject to genetic polymorphism, particularly involving the CYP2D6 enzyme . The main active metabolite, this compound, exists in both cis and trans forms, with the trans form being higher in potency .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the enhancement of neurotransmission. By inhibiting the reuptake of serotonin and norepinephrine, it increases the synaptic concentrations of these neurotransmitters, thereby enhancing their signaling . This leads to the alleviation of depressive symptoms and other conditions such as chronic pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors such as polymorphisms in the CYP2D6 enzyme can affect the metabolism of Nortriptyline and, consequently, the levels of this compound . Additionally, factors such as diet, age, and concomitant medications can also influence the pharmacokinetics and pharmacodynamics of this compound .

Biochemical Analysis

Biochemical Properties

10-Hydroxynortriptyline interacts with various enzymes and proteins. It is primarily metabolized by the liver cytochrome P-450 enzyme, with CYP2D6 playing a large role in its metabolism . Other enzymes such as CYP1A2, CYP2C19, and CYP3A4 also contribute to its metabolism . The interactions of this compound with these enzymes are crucial for its biochemical reactions.

Cellular Effects

This compound influences cell function by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. The effects of this compound on these cellular processes contribute to its role as an active metabolite of Nortriptyline.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. By inhibiting the reuptake of serotonin and norepinephrine, this compound can influence the levels of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of Nortriptyline. It is primarily metabolized by the liver cytochrome P-450 enzyme

Chemical Reactions Analysis

10-Hydroxynortriptyline undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include 10-Hydroxydesmethylnortriptyline and other hydroxylated derivatives .

Comparison with Similar Compounds

10-Hydroxynortriptyline is similar to other hydroxylated metabolites of tricyclic antidepressants, such as 10-Hydroxyamitriptyline and 10-Hydroxydesmethylnortriptyline . Compared to these compounds, this compound has a unique profile in terms of its potency and pharmacokinetic properties. It is quantitatively dominant among the hydroxylated metabolites of nortriptyline and exhibits distinct pharmacological effects .

Similar Compounds

Properties

IUPAC Name

2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGXZGJKNUNLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016982
Record name 10-Hydroxynortriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156-99-6
Record name 10-Hydroxynortriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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